molecular formula C13H17N3O2S B2674583 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid CAS No. 1008005-95-5

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid

Cat. No.: B2674583
CAS No.: 1008005-95-5
M. Wt: 279.36
InChI Key: SMIHBDKYYRTRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, which can be achieved through the condensation of 2-aminothiophene-3-carboxylic acid with various aldehydes under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethyl and amino groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-6(2)10(13(17)18)16-11-9-7(3)8(4)19-12(9)15-5-14-11/h5-6,10H,1-4H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIHBDKYYRTRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC(C(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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